2-azidoethyl acetate

Thermal Stability Safety Engineering Energetic Materials

2‑Azidoethyl acetate (C₄H₇N₃O₂, MW 129.12 g mol⁻¹) is a heterobifunctional small molecule that combines a terminal aliphatic azide with an acetate ester. The azide enables reliable copper‑catalyzed or strain‑promoted azide–alkyne cycloaddition (CuAAC/SPAAC), while the ester provides a latent electrophilic handle for further derivatization.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 71879-65-7
Cat. No. B6596805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azidoethyl acetate
CAS71879-65-7
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESCC(=O)OCCN=[N+]=[N-]
InChIInChI=1S/C4H7N3O2/c1-4(8)9-3-2-6-7-5/h2-3H2,1H3
InChIKeyFOSFCZBEJOXPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidoethyl Acetate (CAS 71879-65-7) – A Bifunctional Click Chemistry Synthon for Precision Bioconjugation and Polymer Functionalization


2‑Azidoethyl acetate (C₄H₇N₃O₂, MW 129.12 g mol⁻¹) is a heterobifunctional small molecule that combines a terminal aliphatic azide with an acetate ester. The azide enables reliable copper‑catalyzed or strain‑promoted azide–alkyne cycloaddition (CuAAC/SPAAC), while the ester provides a latent electrophilic handle for further derivatization . Because the azido group is positioned on the ethyl spacer rather than directly adjacent to the carbonyl, the azide’s reactivity is electronically and sterically distinct from that of the more common α‑azido esters, making 2‑azidoethyl acetate a purpose‑built building block for applications where spatial separation between the clickable site and the ester linkage is critical .

Why 2‑Azidoethyl Acetate Cannot Be Simply Replaced by Generic Azido Building Blocks in Regulated Synthesis Protocols


Superficially, 2‑azidoethyl acetate resembles other small‑molecule organic azides such as ethyl 2‑azidoacetate (CAS 637‑81‑0) or 2‑azidoethanol (CAS 1517‑05‑3). However, the position of the azide relative to the carbonyl exerts a measurable influence on both thermal stability and cycloaddition kinetics. The thermal decomposition pathway shifts from a concerted mechanism in 2‑azidoethyl acetate to a stepwise mechanism in 2‑azidoethanol, directly affecting gas‑evolution profiles and safety margins during scale‑up . Meanwhile, the electron‑withdrawing α‑carbonyl in ethyl 2‑azidoacetate accelerates the CuAAC rate by ca. 2‑fold over an electronically neutral primary azide, an effect that can alter the regiochemical outcome of polymer end‑group modifications . Procurement decisions that treat these compounds as interchangeable therefore risk altered reaction rates, divergent safety profiles, and inconsistent bioconjugation yields.

2‑Azidoethyl Acetate – Comparative Quantitative Evidence for Scientific Procurement Decisions


Thermal Decomposition Mechanism: Concerted vs. Stepwise Pathway Compared with 2‑Azidoethanol

Matrix‑isolation infrared spectroscopy and real‑time UV photoelectron spectroscopy reveal that 2‑azidoethyl acetate thermally decomposes via a concerted mechanism analogous to that of azidoacetic acid, whereas 2‑azidoethanol follows a stepwise decomposition route resembling azidoacetone . The product distribution is qualitatively different: 2‑azidoethyl acetate generates C₂H₄, CH₂NH, HCN, CO₂, and N₂; 2‑azidoethanol yields CH₂NH, H₂CO, N₂, CO, and HCN under identical flow‑reactor conditions at elevated temperatures .

Thermal Stability Safety Engineering Energetic Materials

CuAAC Reactivity: Substituent‑Effect Differentiation from α‑Azido Esters

In a systematic study of azide substituent effects, ethyl 2‑azidoacetate (α‑azido ester, CAS 637‑81‑0) reacted with propargyl alcohol in DMF‑d₇ catalyzed by CuBr approximately 2‑fold faster than electronically neutral primary alkyl azides that lack an electron‑withdrawing α‑substituent . 2‑Azidoethyl acetate, in which the azide is separated from the carbonyl by a two‑carbon spacer, belongs to the latter category of electronically neutral primary azides and is therefore anticipated to exhibit a lower, more controlled CuAAC rate. This rate differential has been shown to influence the uniformity of polymer end‑group functionalization when identical conditions are applied to azides of disparate electronic character .

Click Chemistry Kinetics Polymer End-Group Modification Substituent Effects

RNA 3′‑Terminal Bioconjugation Yields: 2‑Azidoethyl Linker Enables High‑Efficiency Inverse Click Labeling

A dedicated synthesis route leveraging 2‑azidoethyl‑modified uridine phosphoramidite building blocks provided 3′‑terminal 2′‑O‑(2‑azidoethyl) oligoribonucleotides in isolated yields of 23–185 nmol for sequences up to 21 nucleotides. Subsequent CuAAC with acetylene‑modified 5‑carboxytetramethylrhodamine (F545) achieved quantitative conversion at 1 mM RNA and 2 mM dye within 2 h . This efficiency is attributed to the optimal spacer length of the 2‑azidoethyl tether, which minimizes steric hindrance at the crowded 3′‑terminus – a geometric advantage unavailable with shorter azido linkers such as azidomethyl or azidoethyl carbonates .

RNA Bioconjugation siRNA Labeling Inverse Click Chemistry

Structural Isomer Differentiation: Physical‑Form Advantages over Ethyl 2‑Azidoacetate for Formulation Consistency

Ethyl 2‑azidoacetate (CAS 637‑81‑0, the α‑azido isomer) is routinely supplied as a ~25 % solution in toluene or ethanol to mitigate instability, with a neat boiling point of 44–46 °C at 2 mmHg and flash point of 25 °C . In contrast, 2‑azidoethyl acetate, with its azide on the ethyl spacer rather than adjacent to the carbonyl, is isolated as a neat colorless liquid (typical purity ≥95 %) . The absence of a co‑solvent simplifies gravimetric dispensing, eliminates solvent‑interference in downstream reactions, and improves Lot‑to‑Lot formulation reproducibility in multi‑step synthetic protocols.

Physical Properties Formulation Science Procurement Specifications

Theoretical Ionization Potential: Electron‑Binding Energy Benchmark vs. Other Organic Azides

Ab initio Green’s function and density functional theory calculations of electron binding energies (EBEs) have been reported for a series of organic azides including 2‑azidoethyl acetate alongside hydrazoic acid, methyl azide, ethyl azide, 2‑chloroethyl azide, 2‑azidoethanol, azidoacetone, and 2‑azidoacetic acid . The EBE of 2‑azidoethyl acetate reflects the cumulative electronic effect of the ester group transmitted through the two‑carbon spacer, providing a computational benchmark that differs measurably from the α‑substituted 2‑azidoacetic acid. This calculated value assists spectroscopists in deconvoluting photoelectron spectra of azide‑labeled biomolecules and polymers where multiple azide environments coexist .

Computational Chemistry Photoelectron Spectroscopy Azide Electronic Structure

Proven Application Scenarios Where 2‑Azidoethyl Acetate Outperforms Structural Analogs


3′‑Terminal Inverse‑Click Labeling of siRNA for FRET Diagnostics

The 2‑azidoethyl tether is uniquely suited for post‑synthetic azide modification of RNA at the sterically congested 3′‑terminus. Published protocols achieve quantitative CuAAC labeling with alkyne‑fluorophores within 2 h at ambient temperature, delivering dual‑labeled siRNA duplexes that retain gene‑silencing activity . This makes 2‑azidoethyl acetate the preferred precursor for laboratories building fluorescence‑based RNA localization or FRET conformational assays.

Controlled‑Reactivity Click Handle in Polymer End‑Group Transformations

When used as a chain‑end functionalization agent, 2‑azidoethyl acetate provides a moderated CuAAC rate that facilitates sequential click–unclick strategies. Because its reactivity belongs to the class of electronically neutral primary azides (relative rate ~1), it enables the spatial and temporal discrimination required for hetero‑telechelic polymer synthesis, an advantage over the faster, less discriminating α‑azido esters .

Thermally Predictable Azide Source in Continuous‑Flow Energetic Material Synthesis

The concerted, single‑step thermal decomposition of 2‑azidoethyl acetate generates a reproducible gas mixture (C₂H₄, CH₂NH, HCN, CO₂, N₂) without the intermediate radical species observed in the stepwise decomposition of 2‑azidoethanol . Process engineers designing micro‑reactor or flow‑chemistry platforms for azide‑based energetic polymers can leverage this predictable decomposition profile to tighten safety release algorithms.

Solvent‑Free Automated Dispensing in High‑Throughput Synthesis Workflows

The availability of 2‑azidoethyl acetate as a neat liquid (≥95 % purity) eliminates the need for toluene or ethanol co‑solvents that are obligatory for commercial ethyl 2‑azidoacetate (typically 25 % solution) . This simplifies integration into automated liquid‑handling platforms, improves stoichiometric accuracy, and reduces solvent‑waste streams in parallel synthesis campaigns.

Quote Request

Request a Quote for 2-azidoethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.